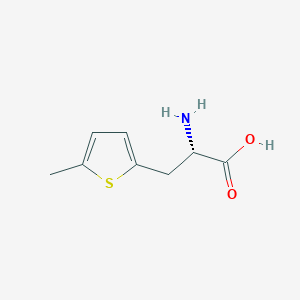
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile is a chemical compound with the molecular formula C13H20N2OSi. It is characterized by the presence of a picolinonitrile core substituted with a tert-butyldimethylsilyloxy group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile typically involves the reaction of picolinonitrile with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinonitrile core.
Reduction: Primary amines.
Substitution: Various substituted picolinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile involves its interaction with specific molecular targets. The silyloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-4-substituted picolinonitriles
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts enhanced stability and reactivity compared to other picolinonitrile derivatives. This makes it a valuable intermediate in synthetic chemistry and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C13H20N2OSi |
|---|---|
Molekulargewicht |
248.40 g/mol |
IUPAC-Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-11-7-6-8-15-12(11)9-14/h6-8H,10H2,1-5H3 |
InChI-Schlüssel |
GVVRAUQIPLTEHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}pyrrolidine](/img/structure/B8525020.png)
![tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8525023.png)









![tert-Butyl 8-(cyclopropylmethoxy)-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8525099.png)
![1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B8525111.png)

